Home > Products > Screening Compounds P5415 > Ganoderic acid B
Ganoderic acid B - 81907-61-1

Ganoderic acid B

Catalog Number: EVT-313555
CAS Number: 81907-61-1
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a natural product found in Ganoderma sinense with data available.
Source and Classification

Ganoderic acid B is classified as a triterpenoid, specifically a lanostane-type triterpene. It is one of the many ganoderic acids found in Ganoderma lucidum, which has been traditionally used in Asian medicine for centuries. The biosynthesis of ganoderic acids begins with acetyl coenzyme A through the mevalonate pathway, leading to the formation of various intermediates before yielding Ganoderic acid B and other related compounds .

Synthesis Analysis

The synthesis of Ganoderic acid B primarily occurs in Ganoderma lucidum through natural biosynthetic pathways. The key steps involve:

  1. Mevalonate Pathway: Ganoderic acid B is synthesized from acetyl coenzyme A via the mevalonate pathway, which involves several enzymatic reactions leading to the production of farnesyl diphosphate.
  2. Squalene Formation: Squalene synthase catalyzes the conversion of farnesyl diphosphate to squalene.
  3. Lanosterol Conversion: Squalene undergoes cyclization to form lanosterol, which is then modified through a series of oxidation, reduction, and acylation reactions to produce Ganoderic acid B .

Recent studies have explored genetic engineering techniques to enhance the production of Ganoderic acid B by overexpressing key enzymes involved in its biosynthetic pathway .

Molecular Structure Analysis

Ganoderic acid B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C30H50O5C_{30}H_{50}O_5, and it features a lanostane skeleton typical of many triterpenoids. The structure includes:

  • Four fused rings typical of lanostane derivatives.
  • Hydroxyl groups that contribute to its biological activity.
  • A specific arrangement of double bonds that influences its reactivity and interaction with biological targets.

The stereochemistry of Ganoderic acid B is crucial for its biological functions, with specific configurations affecting its pharmacological properties .

Chemical Reactions Analysis

Ganoderic acid B can participate in various chemical reactions relevant to its biological activity:

  1. Oxidation-Reduction Reactions: These reactions can modify functional groups on the molecule, potentially enhancing or reducing its bioactivity.
  2. Acylation Reactions: These are important for modifying the compound to create derivatives with different pharmacological properties.
  3. Interactions with Biological Molecules: Ganoderic acid B can interact with proteins and nucleic acids, influencing pathways such as apoptosis and cell signaling .
Mechanism of Action

The mechanism of action of Ganoderic acid B involves several pathways:

  • Antitumor Activity: It has been shown to induce apoptosis in cancer cells through signaling pathways that activate caspases and promote cell death .
  • Antioxidant Effects: Ganoderic acid B exhibits strong antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells .
  • Immune Modulation: It may enhance immune responses by activating macrophages and other immune cells, contributing to its therapeutic effects against various diseases .
Physical and Chemical Properties Analysis

Ganoderic acid B exhibits several notable physical and chemical properties:

  • Appearance: Typically a white or off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar triterpenoids.

These properties influence its extraction methods and applications in pharmaceuticals .

Applications

Ganoderic acid B has a wide range of scientific applications:

  1. Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being investigated for use in cancer therapies and dietary supplements aimed at enhancing health.
  2. Functional Foods: Incorporated into health products due to its bioactive properties.
  3. Cosmetics: Used for its skin-protective effects owing to its antioxidant capabilities.

Research continues into optimizing extraction methods and enhancing yields through fermentation techniques or genetic engineering approaches .

Chemical Structure and Biosynthesis of Ganoderic Acid B

Molecular Characterization and Stereochemical Features

Ganoderic Acid B (Ganoderic Acid B), a lanostane-type triterpenoid exclusively produced by Ganoderma lucidum, has the molecular formula C₃₀H₄₄O₇ and a molecular weight of 516.67 g/mol [1] [5] [8]. Its core structure consists of four fused cyclohexane rings (A, B, C, D) characteristic of lanostane derivatives, with a carboxyl group at C-26 and a β-configured methyl group at C-28 [6] [8]. Key stereochemical features include:

  • Oxygen functionalities: Ketone groups at C-3 and C-11, hydroxyl groups at C-7β and C-15α [6] [8].
  • Double bonds: A Δ⁸⁹ double bond conjugated with a Δ⁷⁸ double bond, forming a diene system in the B-ring (defining it as a Type II Ganoderic Acid) [2] [6].
  • Chiral centers: Ten stereocenters, including C-5 (α-H), C-10 (β-CH₃), C-13 (β-CH₃), and C-14 (α-CH₃), which govern its three-dimensional conformation [8]. The C-17 side chain adopts an R configuration, critical for bioactivity [5] [8].

Table 1: Key Stereochemical Features of Ganoderic Acid B

PositionFunctional GroupStereochemistryBiological Significance
C-3Ketoneα-planarEnhances electrophilicity
C-7Hydroxylβ-equatorialMediates hydrogen bonding
C-11Ketoneβ-planarParticipates in redox reactions
C-15Hydroxylα-axialInfluences membrane permeability
C-26CarboxylR-configurationEnables salt formation for solubility
Δ⁷,⁸⁹Conjugated dieneE-configurationFacilitates electron delocalization

Nuclear Magnetic Resonance (NMR) analyses confirm that ring junctions (A/B, B/C, C/D) adopt trans configurations, creating a rigid, bent topology that influences receptor binding [6] [8].

Biosynthetic Pathways in Ganoderma lucidum

Ganoderic Acid B biosynthesis occurs via the mevalonate pathway in Ganoderma lucidum, initiating from acetyl-coenzyme A and progressing through lanosterol [2] [6] [9]. The pathway involves three enzymatic phases:

  • Early-stage modifications: Lanosterol undergoes three-step oxidation catalyzed by cytochrome P450 monooxygenase CYP5150L8, yielding 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), a Type I Ganoderic Acid precursor [2].
  • Formation of Type II backbone: GA-HLDOA is converted to Type II Ganoderic Acids via cytochrome P450-mediated oxidation at C-7 or C-11. This induces spontaneous dehydration, generating conjugated double bonds (Δ⁷,⁸⁹) [2] [6]. Specifically:
  • Hydroxylation at C-7 forms an unstable carbocation intermediate.
  • Methyl migration from C-8 to C-7 and elimination of H⁺ yields the Δ⁷,⁸⁹ diene system [6].
  • Late-stage tailoring: Ganoderic Acid B is produced through stereospecific hydroxylation at C-15α by unidentified cytochrome P450 enzymes [2]. Genome mining of G. lucidum strain CGMCC 5.616 revealed 215 cytochrome P450 genes, 158 of which were functionally screened. Two cytochrome P450 enzymes (unspecified) were identified as responsible for C-15α hydroxylation [2].

Table 2: Key Enzymes in Ganoderic Acid B Biosynthesis

EnzymeFunctionProductLocation in Pathway
CYP5150L8Triple oxidation of lanosterolGA-HLDOA (Type I precursor)Early modification
Unspecified CYPC-7/C-11 hydroxylationUnstable carbocationType II conversion
Unspecified CYPC-15α hydroxylationGanoderic Acid BLate tailoring

Metabolic engineering in Saccharomyces cerevisiae has achieved de novo production of Ganoderic Acid B by expressing G. lucidum cytochrome P450 enzymes and optimizing redox partner interactions [2].

Structural Comparison with Other Ganoderic Acids

Ganoderic Acid B belongs to the Type II Ganoderic Acids, distinguished from Type I analogs by conjugated double bonds (Δ⁷,⁸⁹ vs. isolated Δ⁸⁹) and enhanced bioactivity [2] [6]. Key comparisons:

  • Ganoderic Acid A (Type I): Lacks C-7 hydroxylation and conjugated dienes, exhibiting a single Δ⁸⁹ bond. This reduces its anti-tumor potency compared to Ganoderic Acid B [6] [10].
  • Ganoderic Acid C₂ (Type I): Features a C-15 acetyl group instead of hydroxyl, diminishing water solubility and altering target specificity [6].
  • Ganoderic Acid D (Type II): Shares the Δ⁷,⁸⁹ system but possesses a C-20 ketone instead of C-11 ketone, conferring distinct anti-inflammatory effects [6] [10].
  • Ganoderic Acid T (Type II): Contains an additional C-25 hydroxyl group, enhancing hepatoprotective activity but reducing metabolic stability [6].

Properties

CAS Number

81907-61-1

Product Name

Ganoderic acid B

IUPAC Name

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)

InChI Key

LWPLEHFGBRFRKI-UHFFFAOYSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Synonyms

(3β,7β,25R)-3,7-Dihydroxy-11,15,23-trioxolanost-8-en-26-oic Acid

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.